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Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung
Der PI3K/Akt-Signalweg ist ein entscheidender Signaltransduktionsweg, der eine Vielzahl

zellulärer Prozesse wie Wachstum, Proliferation, Überleben und Metabolismus steuert. Eine

fehlregulierte Aktivierung dieses Signalwegs ist ein Kennzeichen vieler menschlicher

Krebsarten, was ihn zu einem wichtigen Ziel für die Entwicklung von Krebstherapeutika macht.

Akt (auch als Proteinkinase B oder PKB bekannt) ist eine Serin/Threonin-Kinase, die eine

zentrale Rolle in diesem Signalweg spielt. Die Hemmung von Akt stellt daher eine

vielversprechende Strategie zur Bekämpfung von Krebs dar.

Akt Inhibitor XI, auch bekannt als FPA-124, ist ein potenter, zellgängiger und selektiver

allosterischer Inhibitor von Akt.[1][2] Dieser technische Leitfaden bietet einen detaillierten

Überblick über die nachgeschalteten Ziele von Akt Inhibitor XI, fasst verfügbare quantitative

Daten zusammen, stellt detaillierte experimentelle Protokolle zur Verfügung und visualisiert die

relevanten Signalwege und Arbeitsabläufe.

Wirkmechanismus von Akt Inhibitor XI
Akt Inhibitor XI ist ein Kupferkomplex eines 3-Formylchromon-Derivats, der als allosterischer

Inhibitor fungiert.[1][3][4] Er interagiert sowohl mit der Pleckstrin-Homologie (PH)-Domäne als

auch mit der Kinasedomäne von Akt.[1][2] Diese Bindung an eine von der ATP-Bindungsstelle

entfernte Stelle führt zu einer Konformationsänderung des Enzyms, die seine Aktivität hemmt.
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Dies verhindert die Rekrutierung von Akt an die Zellmembran und die anschließende

Phosphorylierung und Aktivierung seiner nachgeschalteten Substrate.[1][2]

Nachgeschaltete Ziele von Akt Inhibitor XI
Die Hemmung von Akt durch Akt Inhibitor XI führt zu einer verminderten Phosphorylierung

und damit zu einer veränderten Aktivität einer Vielzahl von nachgeschalteten Proteinen. Diese

nachgeschalteten Ziele sind an der Regulierung von Zellzyklus, Apoptose, Proteinsynthese und

Transkription beteiligt.

Quantitative Daten

Die verfügbaren quantitativen Daten für Akt Inhibitor XI (FPA-124) konzentrieren sich

hauptsächlich auf seine hemmende Wirkung auf die Zellproliferation in verschiedenen

Krebszelllinien.

Tabelle 1: In-vitro-Aktivität von Akt Inhibitor XI (FPA-124) in menschlichen Krebszelllinien

Zelllinie Krebstyp IC50 (µM)

BT20 Brustkrebs 7

PC-3 Prostatakrebs 10

COLO 357 Bauchspeicheldrüsenkrebs 34

BxPC-3 Bauchspeicheldrüsenkrebs 55

Daten aus Barve et al., J Med Chem, 2006.[1]

Zusätzlich zur Hemmung der Zellproliferation wurde gezeigt, dass Akt Inhibitor XI die Aktivität

des Transkriptionsfaktors NF-κB in einem orthotopen Pankreastumormodell unter Verwendung

von COLO 357-Zellen inaktiviert.[1][3]

Erwartete Auswirkungen auf wichtige nachgeschaltete Ziele

Obwohl spezifische quantitative Daten zur direkten Hemmung der Phosphorylierung

nachgeschalteter Ziele durch FPA-124 in der öffentlich zugänglichen Literatur begrenzt sind,
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führt die Hemmung von Akt bekanntermaßen zu den folgenden Veränderungen:

GSK3β (Glykogensynthase-Kinase 3β): Die Hemmung von Akt führt zu einer verringerten

inhibitorischen Phosphorylierung von GSK3β an Serin 9, was zu einer erhöhten Aktivität von

GSK3β führt.[5][6][7]

FOXO (Forkhead-Box-Proteine der Klasse O): Die Hemmung von Akt verhindert die

Phosphorylierung von FOXO-Transkriptionsfaktoren (z. B. FOXO1, FOXO3a). Dies führt zu

deren Translokation in den Zellkern und zur Aktivierung von Zielgenen, die an

Zellzyklusstillstand und Apoptose beteiligt sind.[5][8][9]

mTORC1 (mechanistic Target of Rapamycin Complex 1): Die Hemmung von Akt führt zu

einer verminderten Aktivierung von mTORC1, was die Proteinsynthese durch

Dephosphorylierung seiner nachgeschalteten Effektoren wie p70S6K und 4E-BP1 reduziert.

[10][11]

p27Kip1: Die Hemmung von Akt kann zu einer erhöhten Expression und nuklearen

Akkumulation des Cyclin-abhängigen Kinase-Inhibitors p27Kip1 führen, was zu einem

Zellzyklusstillstand in der G1-Phase führt.[3][6][10]

BAD (Bcl-2-assoziierter Todespromotor): Die Hemmung von Akt verhindert die

Phosphorylierung von BAD an Serin 136. Dephosphoryliertes BAD kann an Bcl-2 und Bcl-xL

binden und deren anti-apoptotische Funktion hemmen, wodurch die Apoptose gefördert wird.

Experimentelle Protokolle
Die folgenden Protokolle beschreiben Standardmethoden zur Untersuchung der

nachgeschalteten Ziele von Akt-Inhibitoren wie Akt Inhibitor XI.

1. Western Blot zur Analyse der Proteinphosphorylierung

Diese Methode wird verwendet, um die Konzentration spezifischer Proteine und deren

Phosphorylierungsstatus in Zelllysaten zu bestimmen.

Zellbehandlung: Kultivieren Sie die gewünschten Krebszelllinien in 6-Well-Platten bis zu

einer Konfluenz von 70-80 %. Behandeln Sie die Zellen mit verschiedenen Konzentrationen
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von Akt Inhibitor XI (z. B. 1-50 µM) für einen bestimmten Zeitraum (z. B. 2, 6, 12 oder 24

Stunden). Eine Vehikelkontrolle (DMSO) sollte ebenfalls eingeschlossen werden.

Zelllyse: Waschen Sie die Zellen mit eiskaltem Phosphat-gepuffertem Salin (PBS). Lysieren

Sie die Zellen in RIPA-Puffer, der mit Protease- und Phosphatase-Inhibitoren supplementiert

ist.

Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration jedes Lysats mit

einem BCA- oder Bradford-Assay.

Gelelektrophorese und Transfer: Trennen Sie gleiche Mengen an Protein (20-40 µg) mittels

SDS-PAGE und transferieren Sie die Proteine auf eine PVDF- oder Nitrozellulosemembran.

Immunoblotting: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in 5 %

fettfreier Trockenmilch oder Rinderserumalbumin (BSA) in Tris-gepuffertem Salin mit Tween

20 (TBST). Inkubieren Sie die Membran über Nacht bei 4 °C mit primären Antikörpern, die

spezifisch für die phosphorylierten und Gesamtformen von Akt, GSK3β, FOXO1, p70S6K,

p27 und BAD sind. Waschen Sie die Membran und inkubieren Sie sie für 1 Stunde bei

Raumtemperatur mit einem geeigneten Meerrettichperoxidase (HRP)-konjugierten

sekundären Antikörper.

Detektion und Analyse: Detektieren Sie die Proteine mittels eines Chemilumineszenz-

Substrats. Quantifizieren Sie die Bandenintensitäten mittels Densitometrie und normalisieren

Sie die phosphorylierten Proteinsignale auf die Gesamtproteinsignale.

2. Zellviabilitätsassay (MTT-Assay)

Dieser Assay misst die metabolische Aktivität von Zellen als Indikator für die Zellviabilität nach

Behandlung mit einem Wirkstoff.

Zellaussaat: Säen Sie Zellen in 96-Well-Platten mit einer Dichte aus, die ein logarithmisches

Wachstum während des Experiments gewährleistet.

Wirkstoffbehandlung: Behandeln Sie die Zellen mit einer seriellen Verdünnung von Akt
Inhibitor XI für 24, 48 oder 72 Stunden.
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MTT-Inkubation: Fügen Sie jeder Vertiefung MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-

diphenyltetrazoliumbromid) hinzu und inkubieren Sie die Platte für 2-4 Stunden bei 37 °C.

Solubilisierung und Messung: Lysieren Sie die Zellen und solubilisieren Sie die Formazan-

Kristalle. Messen Sie die Extinktion bei 570 nm mit einem Plattenlesegerät.

Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Vehikelkontrolle

und bestimmen Sie den IC50-Wert.

3. Immunfluoreszenz zur Analyse der subzellulären Lokalisation von FOXO

Diese Methode wird verwendet, um die Translokation von Proteinen zwischen verschiedenen

zellulären Kompartimenten, wie z. B. dem Zytoplasma und dem Zellkern, zu visualisieren.

Zellkultur und Behandlung: Kultivieren Sie Zellen auf Deckgläsern in einer 24-Well-Platte und

behandeln Sie sie wie für den Western Blot beschrieben.

Fixierung und Permeabilisierung: Fixieren Sie die Zellen mit 4 % Paraformaldehyd und

permeabilisieren Sie sie mit 0,1 % Triton X-100 in PBS.

Immunfärbung: Blockieren Sie unspezifische Bindungsstellen mit einem geeigneten

Blockierungspuffer. Inkubieren Sie die Zellen mit einem primären Antikörper gegen FOXO1.

Waschen Sie die Zellen und inkubieren Sie sie mit einem fluoreszenzmarkierten sekundären

Antikörper.

Kernfärbung und Montage: Färben Sie die Zellkerne mit DAPI. Montieren Sie die Deckgläser

auf Objektträger.

Mikroskopie und Analyse: Visualisieren Sie die Zellen mit einem Fluoreszenz- oder

konfokalen Mikroskop. Analysieren Sie die Bilder, um die relative Intensität der FOXO1-

Fluoreszenz im Kern und im Zytoplasma zu quantifizieren.

Visualisierung von Signalwegen und
Arbeitsabläufen
Die folgenden Diagramme, erstellt in der DOT-Sprache, veranschaulichen den Akt-Signalweg,

den Arbeitsablauf für die Western-Blot-Analyse und den logischen Zusammenhang der Akt-
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Inhibitor-Wirkung.
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Abbildung 1: Der PI3K/Akt-Signalweg und die Hemmung durch Akt Inhibitor XI.
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Abbildung 2: Allgemeiner Arbeitsablauf für die Western-Blot-Analyse.
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Abbildung 3: Logischer Zusammenhang der Wirkung von Akt Inhibitor XI.

Schlussfolgerung
Akt Inhibitor XI (FPA-124) ist ein wertvolles Forschungsinstrument zur Untersuchung des Akt-

Signalwegs und ein potenzieller Kandidat für die Krebstherapie. Sein allosterischer

Wirkmechanismus bietet eine Alternative zu ATP-kompetitiven Inhibitoren. Während seine

Auswirkungen auf die Zellproliferation und die NF-κB-Aktivität dokumentiert sind, sind weitere

Studien erforderlich, um die quantitativen Auswirkungen auf seine direkten nachgeschalteten
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Ziele umfassend zu charakterisieren. Die in diesem Leitfaden beschriebenen Protokolle und

Signalweg-Diagramme bieten eine solide Grundlage für Forscher, um die vielfältigen

biologischen Funktionen dieses vielversprechenden Inhibitors weiter zu untersuchen. Ein

tieferes Verständnis seiner molekularen Wirkungen wird die Identifizierung von Biomarkern für

das Ansprechen auf die Behandlung erleichtern und die Entwicklung gezielterer Krebs-

Therapiestrategien vorantreiben.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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